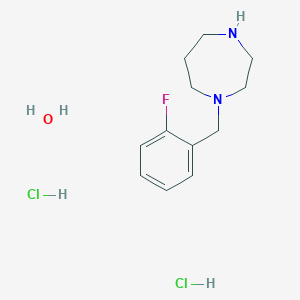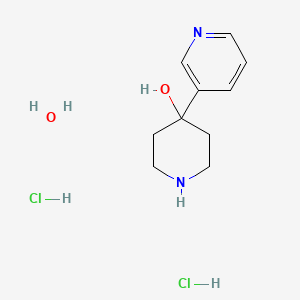![molecular formula C7H14Cl2N2S B3807545 [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3807545.png)
[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride
Descripción general
Descripción
Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been studied extensively due to their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
Thiazole is planar and characterized by significant pi-electron delocalization, which gives it some degree of aromaticity . The aromaticity is evidenced by the chemical shift of the ring proton, which absorbs between 7.27 and 8.77 ppm .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazoles, including our compound of interest, exhibit antimicrobial properties. Researchers have explored their potential as antimicrobial agents against bacteria, fungi, and viruses. For instance, thiazole derivatives have been investigated as antibacterial drugs, antifungal agents, and even antiviral compounds .
Antitumor and Cytotoxic Activity
Studies have demonstrated that thiazole derivatives possess antitumor and cytotoxic effects. These compounds may interfere with cancer cell growth and proliferation, making them promising candidates for cancer therapy .
Neuroprotective Effects
Thiazoles have been investigated for their neuroprotective properties. They may play a role in preserving neuronal function and preventing neurodegenerative diseases. Further research is needed to fully understand their mechanisms of action .
Anti-Inflammatory Properties
Some thiazole derivatives exhibit anti-inflammatory activity. These compounds could potentially modulate inflammatory pathways and contribute to the management of inflammatory conditions .
Anticonvulsant Activity
Researchers have explored the anticonvulsant effects of thiazole compounds. These molecules may help control seizures and improve the quality of life for individuals with epilepsy .
Antioxidant Potential
Thiazoles, including our compound, have been studied for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with aging and various diseases .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-6-5-10-7(9-6)3-2-4-8;;/h5H,2-4,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJHCQDRYAUEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677599 | |
| Record name | 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112086-66-5 | |
| Record name | 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-1H-1,2,3-triazol-1-yl]ethyl}morpholine](/img/structure/B3807464.png)
![N-(2-fluorobenzyl)-2-({2-[(methylamino)sulfonyl]ethyl}amino)acetamide](/img/structure/B3807467.png)
![1-[2-(4-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperidine](/img/structure/B3807475.png)
![N-(1-propyl-1H-1,2,3-triazol-4-yl)-2-[3-(2-pyridinyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3807478.png)
![N-{2-[(2,6-difluoro-3-methoxybenzyl)amino]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B3807482.png)

![[2-(2,4-dimethoxyphenyl)ethyl]amine sulfate](/img/structure/B3807515.png)
![2-{3-[1-(4-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B3807526.png)

![3-(benzyloxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B3807553.png)
![N,2-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B3807559.png)
![N-(1-isopropyl-1H-pyrazol-5-yl)-5-[1-(methoxyacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3807565.png)
![4-[(4-methylphenyl)thio]-1-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B3807569.png)
![(1S*,4S*)-2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B3807573.png)